rac-N-Boc Anatabine

説明

rac-N-Boc Anatabine: is a derivative of anatabine, an alkaloid found in plants of the Solanaceae family, such as tobacco and eggplant. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of anatabine. This modification enhances the compound’s stability and makes it suitable for various synthetic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rac-N-Boc Anatabine typically involves the following steps:

Protection of Anatabine: Anatabine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of this compound.

Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions: rac-N-Boc Anatabine undergoes various chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free anatabine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

Deprotected Anatabine: Obtained after removal of the Boc group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Oxidized and Reduced Products: Depending on the specific oxidation or reduction reactions performed.

科学的研究の応用

Chemical Synthesis

rac-N-Boc Anatabine serves as a crucial intermediate in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability, making it suitable for various synthetic applications.

Major Products Formed:

| Product Type | Description |

|---|---|

| Deprotected Anatabine | Obtained after removal of the Boc group. |

| Substituted Derivatives | Formed through nucleophilic substitution reactions. |

| Oxidized and Reduced Products | Result from specific oxidation or reduction reactions. |

Biological Research

Anatabine and its derivatives have been studied for their effects on biological systems, particularly regarding inflammation and neuroprotection.

Case Studies:

- Anti-inflammatory Effects : A study demonstrated that anatabine could ameliorate chronic inflammatory conditions in mouse models, such as Alzheimer’s disease and multiple sclerosis. The mechanisms involve inhibition of NF-κB and STAT3 pathways, leading to reduced cytokine release .

- Joint Pain Relief : In a cohort study involving 232 individuals suffering from musculoskeletal pain, substantial improvements were reported in joint pain after supplementation with anatabine. Specifically, 46% of participants noted relief in knee pain, while significant improvements were also observed in wrists, shoulders, and back .

Medical Applications

The therapeutic potential of this compound extends to various medical applications:

Neuroprotective Effects:

Research indicates that this compound may offer neuroprotective benefits by modulating cholinergic receptors and influencing inflammatory responses in the brain.

Biomarker for Tobacco Use:

Anatabine has been identified as a biomarker for tobacco use, helping to validate abstinence during nicotine replacement therapy. Studies have shown that urine concentrations of anatabine correlate with self-reported tobacco use, making it a useful tool for monitoring compliance in smoking cessation programs .

Industrial Applications

In addition to its biological significance, this compound is utilized in the development of new materials and chemical processes within the industry. Its unique properties make it valuable for synthesizing more complex molecules that can be employed in pharmaceuticals and other chemical products.

Summary of Findings

The applications of this compound span across multiple fields including chemistry, biology, medicine, and industry. Its role as an intermediate in synthesis, coupled with its therapeutic potential against inflammation and as a biomarker for tobacco use, underscores its significance in scientific research.

作用機序

The mechanism of action of rac-N-Boc Anatabine is closely related to that of anatabine. Anatabine acts as a cholinergic agonist, binding to cholinergic receptors and modulating inflammatory responses. It inhibits key signaling pathways such as the Janus kinase-signal transducer and activator of transcription 3 pathway and the glycogen synthase kinase 3 beta-inhibitor of nuclear factor kappa B kinase-nuclear factor kappa B axis. This results in the suppression of cytokine release and reduction of inflammation .

類似化合物との比較

Anatabine: The parent compound, known for its anti-inflammatory properties.

Nicotine: Another alkaloid found in tobacco, with similar cholinergic activity.

Anabasine: A related alkaloid with similar chemical structure and biological activity

Uniqueness of rac-N-Boc Anatabine: this compound is unique due to the presence of the Boc protecting group, which enhances its stability and makes it more suitable for synthetic applications. This modification allows for easier handling and manipulation in various chemical reactions, making it a valuable intermediate in organic synthesis .

生物活性

Rac-N-Boc anatabine is a synthetic derivative of anatabine, an alkaloid primarily found in plants of the Solanaceae family, including tobacco and eggplant. This compound has garnered attention for its potential therapeutic properties, particularly in the context of inflammation and neurodegenerative diseases. The biological activity of this compound is characterized by its interactions with various cellular pathways and its effects on inflammatory responses.

This compound exhibits several mechanisms that contribute to its biological activity:

- NRF2 Activation : Recent studies indicate that this compound acts as an activator of the NRF2 (nuclear factor erythroid 2-related factor 2) pathway, which plays a critical role in cellular defense against oxidative stress. Activation of NRF2 leads to the transcription of genes involved in antioxidant responses, thereby mitigating oxidative damage in cells .

-

Inhibition of Inflammatory Pathways : this compound has been shown to inhibit key inflammatory signaling pathways, including:

- NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) : This pathway is crucial for the expression of pro-inflammatory cytokines. This compound prevents NF-κB phosphorylation, thereby reducing the production of inflammatory mediators such as IL-6 and TNF-α .

- STAT3 (Signal Transducer and Activator of Transcription 3) : The compound also inhibits STAT3 phosphorylation, which is often activated in response to inflammatory stimuli like lipopolysaccharides (LPS). This inhibition contributes to its anti-inflammatory effects in both in vitro and in vivo models .

- Modulation of Cytokine Production : In animal models, this compound has demonstrated the ability to reduce levels of pro-inflammatory cytokines while increasing anti-inflammatory cytokines such as IL-10. This shift in cytokine balance further supports its potential as a therapeutic agent for inflammatory conditions .

In Vivo Studies

Several studies have explored the effects of this compound in animal models:

- Alzheimer's Disease Model : In transgenic mice models of Alzheimer's disease, chronic administration of this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the brain, suggesting a neuroprotective effect through modulation of neuroinflammation .

- Chronic Inflammation Models : In models simulating chronic inflammation, this compound was effective at reducing inflammation markers and improving overall health outcomes, indicating its potential utility in treating chronic inflammatory diseases .

Case Studies

A notable case series documented the effects of a topical formulation containing this compound on skin conditions such as rosacea. Patients reported improvements in skin appearance and reductions in inflammatory symptoms after consistent use .

Data Table

| Study | Model | Key Findings |

|---|---|---|

| Paris et al., 2011 | Alzheimer’s Disease Mouse Model | Reduced TNF-α and IL-6 levels; inhibited STAT3 phosphorylation |

| Xia et al., 2021 | Chronic Inflammation Mouse Model | Dose-dependent reduction in IL-6 and TNF-α; increased IL-10 levels |

| Lanier et al., 2013 | Rosacea Case Series | Improved skin condition; reduced inflammation |

特性

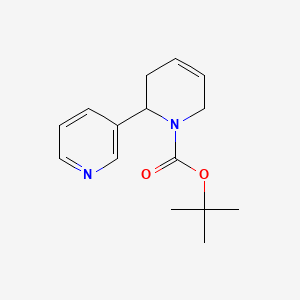

IUPAC Name |

tert-butyl 2-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-5-4-8-13(17)12-7-6-9-16-11-12/h4-7,9,11,13H,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAWGJPFWVBKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675709 | |

| Record name | tert-Butyl 3,6-dihydro[2,3'-bipyridine]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-12-4 | |

| Record name | tert-Butyl 3,6-dihydro[2,3'-bipyridine]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。